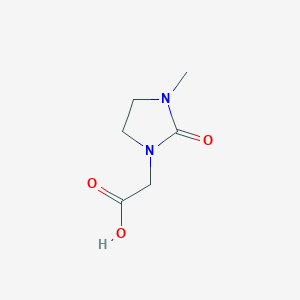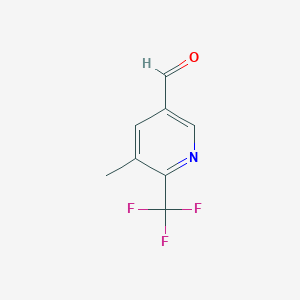
3-Methyl-2-(Trifluormethyl)pyridin-5-carbaldehyd
Übersicht
Beschreibung
“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” includes a pyridine ring, a trifluoromethyl group, and a methyl group . The InChI code is1S/C8H6F3NO/c1-5-2-6 (4-13)3-12-7 (5)8 (9,10)11/h2-4H,1H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” include a molecular weight of 189.14 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
3-Methyl-2-(Trifluormethyl)pyridin-5-carbaldehyd: und seine Derivate werden in der Pflanzenschutzmittelindustrie prominent eingesetzt. Der Trifluormethylpyridin-(TFMP)-Rest ist ein wichtiger Strukturbestandteil in Wirkstoffen für den Pflanzenschutz. Beispielsweise wurde Fluazifop-Butyl, ein TFMP-Derivat, für die Schädlingsbekämpfung in Nutzpflanzen auf den Markt gebracht . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrings trägt zur biologischen Aktivität dieser Verbindungen bei .
Pharmazeutika
Im pharmazeutischen Sektor wurden mehrere TFMP-Derivate für die Marktnutzung zugelassen. Diese Verbindungen werden in pharmazeutische Produkte integriert, da sie durch den Fluor-Gehalt vorteilhafte Eigenschaften besitzen. Derzeit wurden fünf pharmazeutische Produkte mit der TFMP-Struktur für die Marktzulassung zugelassen, und viele weitere befinden sich in klinischen Studien .
Veterinärmedizin
Auch die Veterinärindustrie verwendet TFMP-Derivate. Zwei veterinärmedizinische Produkte, die TFMP enthalten, wurden zugelassen, was die Vielseitigkeit dieser Verbindung in der Tiergesundheitsanwendung zeigt .
Synthese-Zwischenprodukte
TFMP-Derivate dienen als wichtige Zwischenprodukte in der chemischen Synthese. Sie werden zur Entwicklung verschiedener organischer Verbindungen eingesetzt, die in verschiedenen Bereichen, einschließlich der Materialwissenschaften, Anwendung finden .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien ist ein wachsendes Forschungsgebiet, wobei TFMP-Derivate eine bedeutende Rolle spielen. Das Vorhandensein von Fluor in organischen Verbindungen kann ihre biologischen Aktivitäten und physikalischen Eigenschaften drastisch verändern, was sie in der Entdeckungschemie wertvoll macht .
Kostensenkung in der Produktion
TFMP-Derivate können mit kostengünstigen Methoden synthetisiert werden. Beispielsweise kann 3-(Trifluormethyl)pyridin durch katalytische Hydrogenolyse hergestellt und wieder in den Produktionsprozess zurückgeführt werden, wodurch die Gesamtkosten gesenkt werden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds , which are fundamental in organic synthesis and biochemistry.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .
Result of Action
It’s known that similar compounds play a key role in the synthesis of active agrochemical and pharmaceutical ingredients .
Action Environment
The action of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents . Furthermore, its use in SM cross-coupling reactions is noted to be environmentally benign due to the relatively stable, readily prepared organoboron reagent used in the process .
Biochemische Analyse
Biochemical Properties
It is known to participate in the Horner-Wadsworth-Emmons reaction . This reaction is a carbon-carbon bond-forming reaction, which is widely applied in the synthesis of various organic compounds
Molecular Mechanism
It is known to participate in reactions involving carbon-centered radical intermediates
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place
Eigenschaften
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUCCZJOKXKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


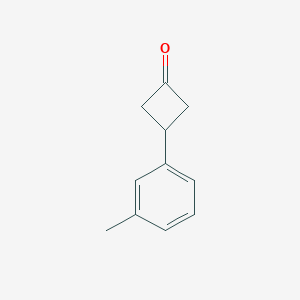
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
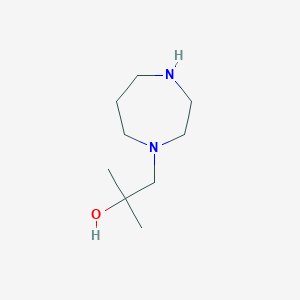

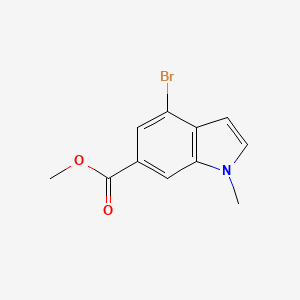
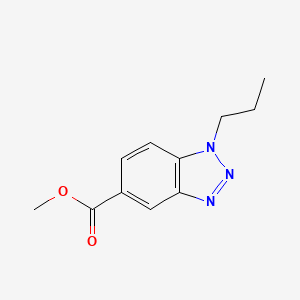
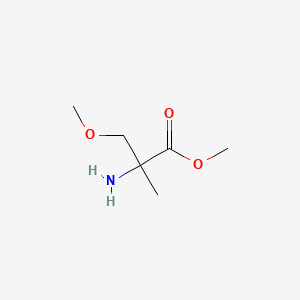
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

